3,5-Dichloro-N-{[(2S)-1-ethylpyrrolidin-2-YL]methyl}-2,6-dihydroxybenzamide hydrobromide
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Overview
Description
(S)-3,5-Dichloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dihydroxybenzamide hydrobromide is a complex organic compound characterized by its unique chemical structure This compound features a benzamide core substituted with dichloro and dihydroxy groups, along with a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,5-Dichloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dihydroxybenzamide hydrobromide typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the dichloro and dihydroxy groups is achieved through selective halogenation and hydroxylation reactions. The pyrrolidine ring is then attached via a nucleophilic substitution reaction, followed by the formation of the hydrobromide salt through acid-base reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods utilize automated systems to control reaction conditions precisely, ensuring consistent product quality. The use of catalysts and optimized reaction parameters can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-3,5-Dichloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dihydroxybenzamide hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove halogen atoms or to convert carbonyl groups to alcohols.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
(S)-3,5-Dichloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dihydroxybenzamide hydrobromide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, particularly in developing drugs targeting specific molecular pathways.
Industry: The compound’s unique properties make it valuable in manufacturing specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3,5-Dichloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dihydroxybenzamide hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. This interaction can lead to therapeutic effects, making it a promising candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Methyl-2-pyrrolidinemethanol: A related compound with a pyrrolidine ring and hydroxyl group, used in asymmetric synthesis and as a chiral building block.
Pyrrolone and Pyrrolidinone Derivatives: These compounds share structural similarities and exhibit diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
(S)-3,5-Dichloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dihydroxybenzamide hydrobromide stands out due to its specific substitution pattern and the presence of both dichloro and dihydroxy groups
Properties
IUPAC Name |
3,5-dichloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dihydroxybenzamide;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O3.BrH/c1-2-18-5-3-4-8(18)7-17-14(21)11-12(19)9(15)6-10(16)13(11)20;/h6,8,19-20H,2-5,7H2,1H3,(H,17,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWAHQQBHAKCTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2O)Cl)Cl)O.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrCl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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